molecular formula C11H15F3N4 B11858109 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane

Cat. No.: B11858109
M. Wt: 260.26 g/mol
InChI Key: SCODFTQKGBPEEK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves several steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 1,4-diazepane under specific conditions. The reaction typically requires a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15F3N4

Molecular Weight

260.26 g/mol

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane

InChI

InChI=1S/C11H15F3N4/c1-8-16-9(11(12,13)14)7-10(17-8)18-5-2-3-15-4-6-18/h7,15H,2-6H2,1H3

InChI Key

SCODFTQKGBPEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCNCC2)C(F)(F)F

Origin of Product

United States

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